(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that features multiple functional groups, including thiazolidinone and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and benzothiazole rings. Common synthetic routes may include:
Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-halo ketone under basic conditions.
Formation of Benzothiazole Ring: This can be synthesized by the condensation of 2-aminothiophenol with an aldehyde or ketone.
Coupling Reactions: The final compound may be formed by coupling the thiazolidinone and benzothiazole intermediates under specific conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) or halogens (Cl₂, Br₂).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
The compound may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of novel polymers or as a component in electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Benzothiazole Derivatives: Used in the development of dyes, drugs, and agrochemicals.
Uniqueness
The unique combination of thiazolidinone and benzothiazole moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C23H25N3O3S4 |
---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
(2Z,5Z)-2-(3-butyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)-3-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S4/c1-5-8-12-26-20(28)18(33-23(26)30)22-25(11-6-2)19(27)17(32-22)21-24(7-3)15-13-14(29-4)9-10-16(15)31-21/h6,9-10,13H,2,5,7-8,11-12H2,1,3-4H3/b21-17-,22-18- |
InChI Key |
SYSJIDAHWWFVTE-SVJWQLCWSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/2\N(C(=O)/C(=C/3\N(C4=C(S3)C=CC(=C4)OC)CC)/S2)CC=C)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=C2N(C(=O)C(=C3N(C4=C(S3)C=CC(=C4)OC)CC)S2)CC=C)SC1=S |
Origin of Product |
United States |
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